molecular formula C11H11F3O3 B6341186 Ethyl 3-methoxy-5-(trifluoromethyl)benzoate CAS No. 1214329-30-2

Ethyl 3-methoxy-5-(trifluoromethyl)benzoate

Cat. No.: B6341186
CAS No.: 1214329-30-2
M. Wt: 248.20 g/mol
InChI Key: AFNOKGBDZQNTIX-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H11F3O3 It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group, a methoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methoxy-5-(trifluoromethyl)benzoate typically involves the esterification of 3-methoxy-5-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methoxy-5-(trifluoromethyl)benzoic acid, while reduction could produce 3-methoxy-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Ethyl 3-methoxy-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is utilized in the development of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which Ethyl 3-methoxy-5-(trifluoromethyl)benzoate exerts its effects is primarily related to its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The methoxy group can participate in hydrogen bonding and other interactions with biological targets, further modulating the compound’s effects.

Comparison with Similar Compounds

Ethyl 3-methoxy-5-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 3-methoxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 3-(trifluoromethyl)benzoate:

    3-Methoxy-5-(trifluoromethyl)benzoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique, providing a balance of properties that can be advantageous in various applications.

Properties

IUPAC Name

ethyl 3-methoxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-17-10(15)7-4-8(11(12,13)14)6-9(5-7)16-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNOKGBDZQNTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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